molecular formula C20H22O4 B1325269 8-Oxo-8-(3-phenoxyphenyl)octanoic acid CAS No. 951888-79-2

8-Oxo-8-(3-phenoxyphenyl)octanoic acid

Cat. No.: B1325269
CAS No.: 951888-79-2
M. Wt: 326.4 g/mol
InChI Key: GMGZTSMAAFRYPG-UHFFFAOYSA-N
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Description

8-Oxo-8-(3-phenoxyphenyl)octanoic acid is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of an oxo group at the eighth position of an octanoic acid chain, which is further substituted with a 3-phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzaldehyde and octanoic acid derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-phenoxybenzaldehyde and an octanoic acid derivative.

    Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the eighth position of the octanoic acid chain. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.

    Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.

    Automated Purification: Advanced purification techniques, such as automated column chromatography, are employed to achieve high purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(3-phenoxyphenyl)octanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the phenoxy group or the octanoic acid chain.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Hydroxyl Derivatives: Reduction of the oxo group yields hydroxyl derivatives.

    Substituted Phenoxy Derivatives: Nucleophilic substitution reactions produce various substituted phenoxy derivatives.

Scientific Research Applications

8-Oxo-8-(3-phenoxyphenyl)octanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxo-8-(4-phenoxyphenyl)octanoic acid
  • 8-Oxo-8-(2-phenoxyphenyl)octanoic acid
  • 8-Oxo-8-(3-methoxyphenyl)octanoic acid

Uniqueness

8-Oxo-8-(3-phenoxyphenyl)octanoic acid is unique due to the specific positioning of the phenoxy group at the third position, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

8-oxo-8-(3-phenoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-19(13-6-1-2-7-14-20(22)23)16-9-8-12-18(15-16)24-17-10-4-3-5-11-17/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZTSMAAFRYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292435
Record name η-Oxo-3-phenoxybenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-79-2
Record name η-Oxo-3-phenoxybenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name η-Oxo-3-phenoxybenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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